molecular formula C21H27BrN4O4S B11220822 ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate

ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate

Cat. No.: B11220822
M. Wt: 511.4 g/mol
InChI Key: OBIAFGSRXGFBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides.

    Thionation: The conversion of the oxo group to a sulfanylidene group can be done using Lawesson’s reagent or phosphorus pentasulfide.

    Coupling with Piperazine: The final step involves coupling the quinazolinone derivative with piperazine-1-carboxylate under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease pathways.

    Pathways Involved: The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate can be compared with other quinazolinone derivatives:

    Similar Compounds:

    Uniqueness: The presence of the piperazine-1-carboxylate moiety and the specific substitution pattern on the quinazolinone core make this compound unique, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C21H27BrN4O4S

Molecular Weight

511.4 g/mol

IUPAC Name

ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H27BrN4O4S/c1-2-30-21(29)25-12-10-24(11-13-25)18(27)6-4-3-5-9-26-19(28)16-14-15(22)7-8-17(16)23-20(26)31/h7-8,14H,2-6,9-13H2,1H3,(H,23,31)

InChI Key

OBIAFGSRXGFBPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.